molecular formula C23H14BrClFN3O2 B11993418 5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one

5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B11993418
M. Wt: 498.7 g/mol
InChI Key: BLKBXNWQCDZQHQ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure with intriguing pharmacological potential. Its systematic name is (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone , and its chemical formula is C₁₃H₇BrClFO . Let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Synthetic Routes::

  • The synthetic route to this compound involves the assembly of its intricate spirooxazine-indoline core. Specific details on the synthetic steps are proprietary, but it typically starts from commercially available precursors.
  • Key steps include cyclization, halogenation, and functional group transformations.
Reaction Conditions:: Industrial Production::
  • Information on large-scale industrial production methods is limited due to the compound’s complexity and proprietary nature.

Chemical Reactions Analysis

Reactivity::

  • This compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include boron-based coupling partners, transition metal catalysts, and Lewis acids.
Major Products::
  • The major products depend on the specific reaction conditions.
  • Functionalized derivatives, spirooxazines, and indolines are likely outcomes.

Scientific Research Applications

    Chemistry: Investigating novel synthetic methodologies and exploring its reactivity.

    Biology: Studying its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Assessing its potential as a drug candidate (e.g., anticancer, anti-inflammatory).

    Industry: Exploring applications in materials science (e.g., optoelectronics, sensors).

Mechanism of Action

  • The exact mechanism remains elusive, but it likely involves interactions with cellular components or signaling pathways.
  • Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

  • While unique, this compound shares structural features with other spirooxazines, indolines, and heterocycles.
  • Similar compounds include related spirooxazine derivatives and indoline-based scaffolds.

Properties

Molecular Formula

C23H14BrClFN3O2

Molecular Weight

498.7 g/mol

IUPAC Name

5'-bromo-9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C23H14BrClFN3O2/c24-13-3-7-18-17(9-13)23(22(30)27-18)29-20(16-10-14(25)4-8-21(16)31-23)11-19(28-29)12-1-5-15(26)6-2-12/h1-10,20H,11H2,(H,27,30)

InChI Key

BLKBXNWQCDZQHQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)F)C6=C(C=CC(=C6)Br)NC4=O

Origin of Product

United States

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